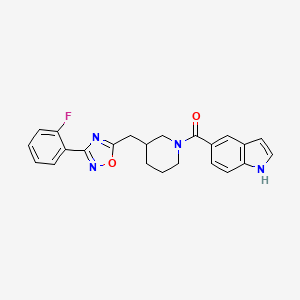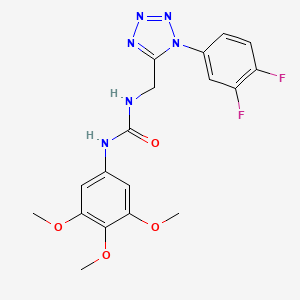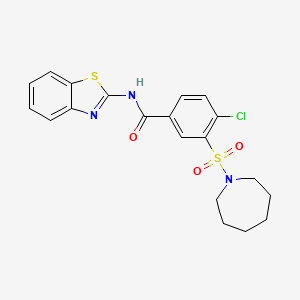![molecular formula C11H9ClN2O2 B2611345 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole CAS No. 835-49-4](/img/structure/B2611345.png)
5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole” is a chemical compound with the molecular formula C11H9ClN2O2 . It’s part of the indole family, a group of bioactive aromatic compounds that have shown clinical and biological applications . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature .Mechanism of Action
The mechanism of action of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole is not fully understood. However, it is believed to act as an inhibitor of several enzymes, including cyclooxygenase, lipoxygenase, and cyclin-dependent kinases. In addition, this compound has been shown to bind to DNA and modulate gene expression. It has also been shown to interact with several cell surface receptors, including the serotonin receptor, and to modulate signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In mammalian cells, this compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate the expression of various genes. In addition, this compound has been shown to inhibit the growth of bacteria, fungi, and parasites. In plants, this compound has been shown to inhibit the growth of several species of weeds.
Advantages and Limitations for Lab Experiments
The use of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and can be synthesized in a variety of ways. In addition, it has a wide range of biological activities, making it a versatile tool for scientific research. However, there are several limitations to its use in laboratory experiments. It is a highly reactive compound, and must be handled with care. In addition, its effects on cells and organisms can vary depending on the concentration used, and thus careful titration of the compound is required.
Future Directions
The potential applications of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole are far-reaching, and there are many future directions for research. For example, further studies are needed to elucidate the precise mechanism of action of this compound, as well as to identify new targets for its use in drug development. In addition, further studies are needed to explore the potential of this compound as an anti-cancer agent. Finally, further studies are needed to explore the potential of this compound as a fluorescent probe for the detection of various biomolecules.
Synthesis Methods
The synthesis of 5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole can be accomplished by a variety of methods. The most commonly used method involves the reaction of 2-nitropropene with chloroindole. This reaction is typically carried out in an aqueous medium, such as dimethyl sulfoxide, and is catalyzed by a base, such as potassium carbonate or sodium hydroxide. The reaction proceeds through a series of steps, including the formation of an intermediate nitroalkene, which is then converted to the desired product. The reaction is typically complete within 1-2 hours, and yields of up to 95% can be achieved.
Scientific Research Applications
5-chloro-3-[(1Z)-2-nitroprop-1-en-1-yl]-1H-indole has been studied extensively for its potential applications in scientific research and drug development. It has been used as a starting material in the synthesis of several pharmaceuticals, including antifungal agents, analgesics, and anti-inflammatory agents. In addition, this compound has been used as an intermediate in the synthesis of several natural products, including indole alkaloids, and has been studied for its potential as an anti-cancer agent. Furthermore, this compound has been used as a fluorescent probe for the detection of various biomolecules, such as DNA and proteins, and as a substrate for the enzymatic modification of proteins.
properties
IUPAC Name |
5-chloro-3-[(Z)-2-nitroprop-1-enyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7(14(15)16)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-6,13H,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWWVBACCSQZRU-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CNC2=C1C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CNC2=C1C=C(C=C2)Cl)/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2611268.png)
![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2611269.png)
![1-(3-chloro-4-fluorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2611271.png)
![3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid](/img/structure/B2611272.png)
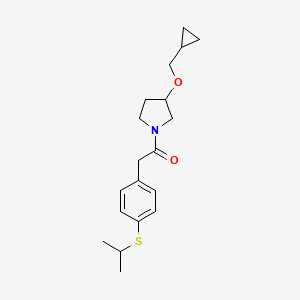
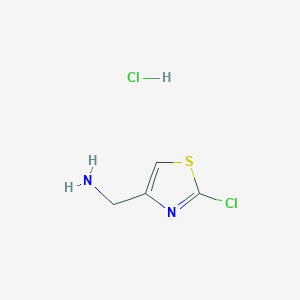
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2611277.png)

